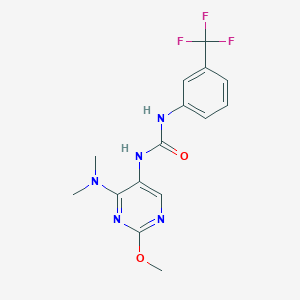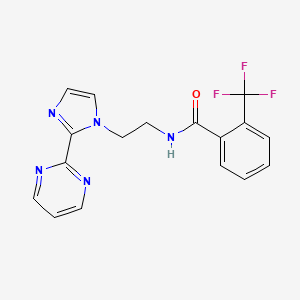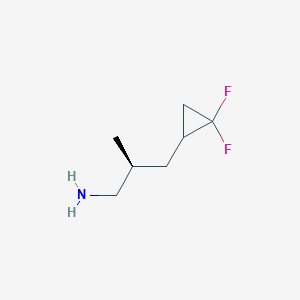
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidinones and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 has been shown to have anxiolytic, anti-depressant, and anti-addictive effects. MP-10 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
MP-10 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of extracellular glutamate in the prefrontal cortex, which is involved in the regulation of mood and anxiety. MP-10 has also been shown to increase the levels of dopamine in the nucleus accumbens, which is involved in the reward pathway. MP-10 has been shown to have no significant side effects on locomotor activity, memory, or anxiety-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for lab experiments. It is highly selective for mGluR4 and has no significant side effects on locomotor activity, memory, or anxiety-related behaviors. MP-10 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of MP-10 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
The potential therapeutic applications of MP-10 are still being explored, and there are several future directions for research. One direction is to investigate the effects of MP-10 on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which are involved in mood regulation. Another direction is to investigate the effects of MP-10 in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, the development of more water-soluble derivatives of MP-10 could improve its suitability for in vivo studies.
Conclusion
In conclusion, MP-10 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action is believed to involve the activation of mGluR4 and the increase of BDNF levels. MP-10 has been shown to have anxiolytic, anti-depressant, and anti-addictive effects in animal models, making it a potential candidate for the treatment of anxiety, depression, and drug addiction in humans. However, more research is needed to fully understand the potential therapeutic applications of MP-10.
Méthodes De Synthèse
The synthesis of MP-10 involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(p-tolyloxy)ethylamine to form the desired amide product, MP-10. The synthesis method has been optimized to produce high yields of pure MP-10 with minimal impurities.
Applications De Recherche Scientifique
MP-10 has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, MP-10 has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In drug addiction, MP-10 has been shown to reduce the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of drug addiction.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-6-8-17(9-7-14)26-13-19(23)21-15-10-20(24)22(12-15)16-4-3-5-18(11-16)25-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCNBVHBZLLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)
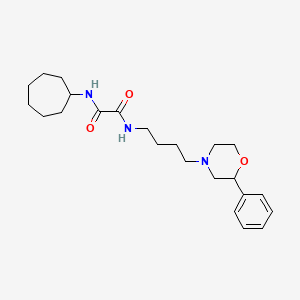

![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839343.png)
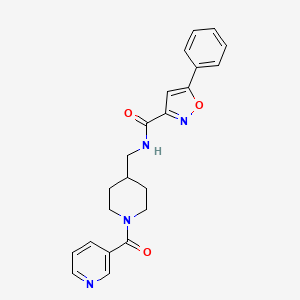
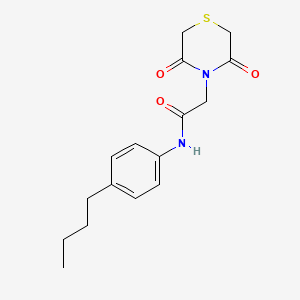
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)
![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)
